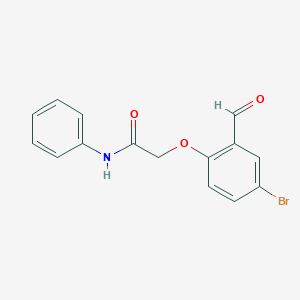

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQQRBCOIRMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Synthesis of 2-Chloro-N-phenylacetamide

-

Preparation of 4-Bromo-2-formylphenol

-

Etherification via Williamson Reaction

Experimental Data (Hypothetical)

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ClCH₂COCl, NaOH | CH₂Cl₂ | 0–5 | 3 | 85 |

| 2 | NBS, H₂O₂ | CH₃COOH | 70 | 7 | 78 |

| 3 | K₂CO₃, DMF | DMF | 90 | 18 | 65 |

Advantages : Straightforward scalability; avoids sensitive intermediates.

Limitations : Low regioselectivity in bromination may require chromatographic purification.

Route 2: Formylation of a Bromophenol Intermediate

Reaction Sequence

-

Synthesis of 4-Bromo-2-methoxyphenol

-

Vilsmeier-Haack Formylation

-

Demethylation and Ether Coupling

Key Considerations

-

Regioselectivity : The Vilsmeier-Haack reaction favors formylation at the ortho position due to steric and electronic effects.

-

Demethylation Efficiency : BBr₃ achieves near-quantitative deprotection but requires strict anhydrous conditions.

Route 3: Ullmann-Type Coupling for Direct Ether Formation

Methodology

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% CuI |

| Ligand | L-Proline (20 mol%) |

| Solvent | DMSO |

| Yield | 58–62% |

Advantages : Avoids pre-functionalized acetamide precursors.

Drawbacks : High catalyst loadings and prolonged reaction times.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Route | Overall Yield (%) | Cost | Scalability | Purification Challenges |

|---|---|---|---|---|

| 1 | 43 | Low | High | Moderate |

| 2 | 37 | High | Moderate | High (BBr₃ handling) |

| 3 | 58 | High | Low | Low |

Key Findings :

-

Route 1 offers the best balance of cost and scalability for industrial applications.

-

Route 3, while efficient, is limited by the cost of copper catalysts and ligand systems.

Challenges in Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO

Biological Activity

Overview of 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Chemical Structure and Properties:

this compound is a synthetic organic compound characterized by its distinctive functional groups, which include a bromo substituent, an aldehyde group, and an acetamide moiety. These structural features suggest potential interactions with biological targets, making it a candidate for pharmacological evaluation.

Antimicrobial Activity

Compounds with similar structural features have been studied for their antimicrobial properties. The presence of halogens (like bromine) often enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Research has indicated that phenoxy derivatives can exhibit significant antibacterial and antifungal activities.

Anticancer Activity

The acetamide group is frequently associated with anticancer activity. Studies on structurally related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, phenylacetamides have been reported to target specific signaling pathways involved in tumor growth.

Enzyme Inhibition

Many compounds in medicinal chemistry are designed to inhibit specific enzymes that are overactive in certain diseases. The structural components of this compound suggest potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating various phenoxyacetamide derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of bromine was noted to enhance activity due to increased membrane permeability.

- Anticancer Properties : In vitro studies on phenylacetamides demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7). Mechanistic studies revealed that these compounds activated caspase pathways, leading to programmed cell death.

- Enzyme Inhibition : Research on related compounds showed that they could effectively inhibit COX-2, a target for anti-inflammatory drugs. This inhibition was linked to the structural presence of the acetamide group.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| Phenoxyacetic Acid | Antimicrobial | Bacterial Membrane | |

| N-Phenylacetamide | Anticancer | Apoptosis Induction | |

| 4-Bromo-N-phenylacetamide | Enzyme Inhibition | COX-2 Inhibition |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substituent | Enhances membrane penetration |

| Acetamide Group | Promotes anticancer activity |

| Phenoxy Moiety | Increases antimicrobial efficacy |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their modifications compared to the parent compound:

Key Observations :

- Steric Effects : Substitutions like 2-methylphenyl or phenylethyl increase steric hindrance, which may reduce binding affinity in enzyme-active sites .

Antitubercular Activity

- Nitro-Substituted Analogs: 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 4 μg/mL (compound 3m) . The nitro group, a stronger electron-withdrawing substituent than formyl, may enhance target binding via charge interactions.

- Formyl vs. Nitro : While the parent compound lacks direct antitubercular data, structural analogs suggest that nitro groups confer superior activity compared to formyl in this scaffold .

Anticancer Activity

- Nitro vs. Methoxy Phenylacetamides: Derivatives like 2-(4-fluorophenyl)-N-phenylacetamide with nitro groups (e.g., 2a-2c) show higher cytotoxicity against PC3 prostate carcinoma cells (IC₅₀: 12–18 μM) than methoxy-substituted analogs (IC₅₀: 25–35 μM) . This aligns with the hypothesis that electron-withdrawing groups enhance bioactivity.

Antimicrobial and Antioxidant Potential

- Organoselenium Analogs: Compounds like 2-((4-(((dimethylamino)methylene)amino)phenyl)selanyl)-N-phenylacetamide exhibit antioxidant and antimicrobial properties, highlighting the impact of selenium incorporation . The parent compound lacks such modifications, limiting its scope in these applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide?

- Methodological Answer : A typical protocol involves nucleophilic substitution between a brominated phenolic derivative (e.g., 4-bromo-2-hydroxybenzaldehyde) and chloroacetamide in the presence of a weak base like K₂CO₃. The reaction is carried out in acetonitrile at room temperature for 24 hours, monitored by TLC. Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure to isolate the product .

- Key Considerations : Adjust stoichiometry (e.g., 1:1.5 molar ratio of aldehyde to chloroacetamide) and solvent polarity to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile intermediates. Waste must be segregated and disposed via certified chemical waste services due to brominated byproducts .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm phenolic proton (δ 9.8–10.2 ppm) and amide NH (δ 8.0–8.5 ppm).

- FTIR : Verify C=O stretches (amide: ~1650 cm⁻¹; aldehyde: ~1700 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal XRD reveals bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.851 Å, b = 12.083 Å) can clarify the spatial arrangement of the bromophenyl and formyl groups. Refinement using R indices (e.g., R = 0.053) ensures accuracy .

- Data Contradiction Example : Discrepancies in torsion angles between XRD and computational models (e.g., DFT) may arise from crystal packing forces vs. gas-phase calculations. Cross-validate with spectroscopic data.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial screening?

- Methodological Answer :

- Functional Group Modification : Replace the bromine atom with chlorine or methyl groups to assess halogen-dependent bioactivity.

- Enzyme Assays : Test inhibition of penicillin-binding proteins (PBPs) due to structural similarity to benzylpenicillin lateral chains .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzyme active sites (e.g., PBP2a in MRSA).

Q. How can computational modeling address inconsistencies in spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.